N-(4-(benzyloxy)phenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
7-methyl-4-oxo-N-(4-phenylmethoxyphenyl)-1-propyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-3-15-29-16-23(24(30)22-14-9-18(2)27-25(22)29)26(31)28-20-10-12-21(13-11-20)32-17-19-7-5-4-6-8-19/h4-14,16H,3,15,17H2,1-2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYKIQWMDRIZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzyloxy)phenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C_{20}H_{22}N_{2}O_{3}
- Molecular Weight : 338.40 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from structural databases.
Research indicates that this compound may exhibit multiple mechanisms of action based on its structural components. The naphthyridine core is known for its ability to interact with various biological targets, including enzymes and receptors involved in neurological functions and cancer pathways.
1. Antioxidant Activity
Several studies have reported that compounds similar to N-(4-(benzyloxy)phenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine derivatives exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to neuroprotective effects.
2. Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Some derivatives have shown moderate inhibition of AChE, which is relevant in the treatment of Alzheimer's disease.
- Monoamine Oxidase (MAO) : Inhibitors of MAO are significant for their role in increasing levels of neurotransmitters like serotonin and dopamine, thereby providing potential antidepressant effects.
3. Antitumor Activity
Research has indicated that naphthyridine derivatives can possess antitumor properties. The compound's ability to inhibit tumor cell proliferation has been linked to its interaction with cell signaling pathways involved in cancer progression.
Case Study 1: Neuroprotective Effects
A study focusing on related naphthyridine compounds demonstrated neuroprotective effects through the reduction of oxidative stress markers in neuronal cell lines. The results suggested that these compounds could be beneficial in treating neurodegenerative diseases.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines showed that certain derivatives exhibited cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights structural and synthetic differences between the target compound and key analogues:
Pharmacological and Physicochemical Properties
- Bioactivity: While the adamantyl derivative and morpholinomethyl analogue imply kinase or enzyme inhibition, the target compound’s bulky benzyloxy group may sterically hinder target binding unless tailored for specific receptors.
Structural Confirmation Techniques
- Spectroscopy : 1H NMR and IR (as in ) confirm substituent positions and functional groups.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(4-(benzyloxy)phenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : Start with cyclization of substituted pyridine derivatives under reflux with POCl₃ in DMF to form the naphthyridine core. For example, 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine derivatives are synthesized via cyclocondensation .
- Substituent Introduction : React the core with 4-(benzyloxy)phenylamine in the presence of coupling agents (e.g., EDCI/HOBt) to introduce the benzyloxyphenyl carboxamide group. Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve ≥95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxamide NH at δ 9.1–9.3 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for oxo and carboxamide groups) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., m/z 460.18 for [M+H]⁺) .
Advanced Research Questions
Q. What methodologies are effective for resolving crystallographic data inconsistencies in this compound?
- Methodology :
- Software Tools : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. Adjust parameters like thermal displacement (Uᵢₛ₀) and occupancy factors to resolve disorder .
- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond-length/bond-angle outliers .
- Data Contradictions : Compare experimental and computational (DFT) bond lengths; discrepancies >0.05 Å may indicate twinning or incorrect space group assignment .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound?
- Methodology :
- Substituent Variation : Synthesize analogs by modifying the benzyloxy group (e.g., halogenation, methoxy substitution) or the propyl chain (e.g., branching, cyclization) .
- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) using ATP-competitive binding protocols. Measure IC₅₀ values via fluorescence polarization .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity to hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., staurosporine for kinase inhibition) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from disparate studies. Outliers may arise from assay pH or solvent (DMSO) concentration variations .
- Mechanistic Follow-Up : Use CRISPR knockouts to confirm target specificity if off-target effects are suspected .
Notes
- For biological studies, emphasize reproducibility through standardized assays and orthogonal validation methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
